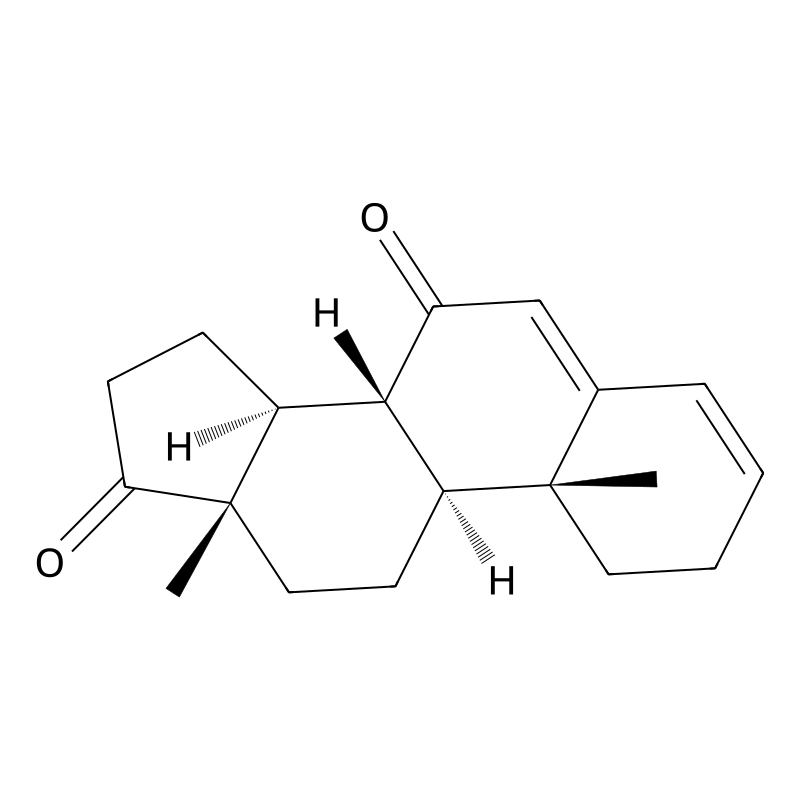

Androsta-3,5-diene-7,17-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Physiological Effects:

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is a naturally occurring steroid found in trace amounts in the body. Research has focused on understanding its formation and potential physiological effects. Studies have shown that Arimistane is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). 7-keto-DHEA is a precursor to several steroid hormones, including testosterone and estradiol.

Potential as an Aromatase Inhibitor:

Aromatase is an enzyme responsible for converting testosterone to estradiol. Some research has investigated the potential of Arimistane as an aromatase inhibitor. However, the evidence is inconclusive. While some studies have shown Arimistane to exhibit weak aromatase inhibitory activity in vitro (in laboratory settings) [], others have found no significant effect [].

Other Areas of Research:

Arimistane has been explored in other research areas, including:

- Cancer: Some studies have investigated the potential anti-cancer properties of Arimistane, but the results are preliminary and further research is needed [].

- Neuroprotection: Arimistane has been shown to exhibit neuroprotective effects in animal models, suggesting potential benefits for neurodegenerative diseases []. However, these findings require further investigation in human studies.

Androsta-3,5-diene-7,17-dione is a synthetic steroid with the molecular formula C19H24O2. It is classified as an aromatase inhibitor and is known for its role in regulating testosterone and estrogen levels in the body. The compound features a characteristic steroid structure consisting of four fused cycloalkane rings (A, B, C, and D) along with various functional groups that facilitate its biological activity .

- Isomerization: The conversion of 5-androstene-3,17-dione to its conjugated form involves an intermediate dienol. This process is crucial for understanding the mechanisms of steroid isomerase enzymes.

- Aromatase Inhibition: Androsta-3,5-diene-7,17-dione competes with testosterone for binding to the aromatase enzyme, which catalyzes the conversion of testosterone to estradiol. This inhibition can lead to increased testosterone levels .

Androsta-3,5-diene-7,17-dione exhibits various biological activities:

- Aromatase Inhibition: It has been studied for its potential to inhibit aromatase activity, which could have implications in treating conditions like breast cancer where estrogen levels are a concern.

- Vasodilation: Analogues of this compound have shown vasodilatory effects, indicating potential cardiovascular applications.

Several synthesis methods have been developed for Androsta-3,5-diene-7,17-dione:

- Chemical Synthesis: Traditional organic synthesis techniques can be employed to create this compound from simpler steroid precursors.

- Biocatalysis: Certain strains of fungi have been utilized to catalyze the dihydroxylation of related steroids, leading to the production of Androsta-3,5-diene-7,17-dione as a metabolite .

The applications of Androsta-3,5-diene-7,17-dione are diverse:

- Pharmaceutical Development: As an aromatase inhibitor, it has potential uses in developing treatments for hormone-dependent cancers.

- Sports Medicine: Its ability to modulate testosterone levels makes it a candidate for research in sports performance enhancement and doping control .

Research has focused on the interaction of Androsta-3,5-diene-7,17-dione with various enzymes:

- Aromatase Interaction: Studies indicate that modifications to the D-ring of related compounds can affect their binding affinity to aromatase. Understanding these interactions is crucial for designing effective inhibitors.

- Metabolic Pathways: The metabolism of Androsta-1,4,6-triene-3,17-dione has been studied extensively to understand its implications in doping and drug detection .

Similar Compounds: Comparison

Androsta-3,5-diene-7,17-dione shares structural similarities with several other compounds. Here are some notable comparisons:

Androsta-3,5-diene-7,17-dione stands out due to its specific mechanism as an aromatase inhibitor while also being a synthetic derivative that allows for targeted therapeutic applications.

Biocatalytic Production via Microbial Transformation

Microbial transformation offers a sustainable route for synthesizing hydroxylated derivatives of androsta-3,5-diene-7,17-dione. While direct studies on this compound are limited, insights can be drawn from analogous biotransformations of structurally related steroids. For example, Aspergillus brasiliensis has demonstrated the ability to hydroxylate androsta-1,4-diene-3,17-dione at the 11α and 12β positions while reducing its 17-ketone group to a hydroxyl moiety [6]. This suggests that similar fungal strains could be engineered to modify androsta-3,5-diene-7,17-dione.

Key reactions observed in microbial systems include:

- Hydroxylation: Introduction of hydroxyl groups at sterically accessible carbons (e.g., C-11, C-12).

- Ketone Reduction: Conversion of 7-keto or 17-keto groups to secondary alcohols.

A hypothetical pathway for androsta-3,5-diene-7,17-dione biotransformation might yield derivatives such as 7β-hydroxyandrosta-3,5-diene-17-one or 11α-hydroxyandrosta-3,5-diene-7,17-dione, though experimental validation is required [6].

Table 1: Microbial Transformation Products of Related Steroids

| Substrate | Microorganism | Products Formed | Modification Type |

|---|---|---|---|

| Androsta-1,4-diene-3,17-dione | Aspergillus brasiliensis | 11α-hydroxyandrosta-1,4-diene-3,17-dione | Hydroxylation at C-11α |

| Androsta-1,4-diene-3,17-dione | Aspergillus brasiliensis | 12β-hydroxyandrosta-1,4-diene-3,17-dione | Hydroxylation at C-12β |

Chemical Modification Strategies for Enhanced Potency

Chemical modifications aim to improve the compound’s aromatase-inhibiting activity. Androsta-3,5-diene-7,17-dione’s suicide inhibition mechanism involves irreversible binding to the aromatase enzyme via its 7-keto group [5]. Strategic alterations to its structure include:

- Electron-Withdrawing Group Substitution: Introducing fluorine or chlorine atoms at C-4 or C-6 positions to enhance electrophilicity at the 7-keto group, potentially increasing enzyme binding affinity.

- Steric Hindrance Modulation: Adding methyl groups at C-19 to restrict rotational freedom, which may improve target specificity.

For example, replacing the 17-keto group with a thioketone (C=S) could alter electronic distribution while maintaining hydrogen-bonding capacity. Such modifications require careful balancing of steric and electronic effects to preserve bioactivity [4].

Epoxidation and Reductive Azidation Techniques

The conjugated diene system (C3–C5) in androsta-3,5-diene-7,17-dione is amenable to epoxidation. Using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent, the 3,4-epoxide derivative can be synthesized. Subsequent reductive azidation with sodium azide and cerium(III) chloride reduces the epoxide to an azidohydrin, introducing a nitrogen-containing functional group.

Reaction Pathway:

- Epoxidation:

$$ \text{Androsta-3,5-diene-7,17-dione} + \text{mCPBA} \rightarrow \text{3,4-Epoxyandrosta-5-ene-7,17-dione} $$ - Reductive Azidation:

$$ \text{Epoxide} + \text{NaN}3/\text{CeCl}3 \rightarrow \text{3-Azido-4-hydroxyandrosta-5-ene-7,17-dione} $$

This approach enables the creation of analogs with enhanced solubility or novel biological targets [4].

Deuterated Analog Synthesis for Analytical Applications

Deuterated derivatives are critical for mass spectrometry-based quantification in anti-doping and pharmacokinetic studies. Androsta-3,5-diene-7,17-dione can be deuterated at the C-16 and C-17 positions using deuterium oxide (D$$_2$$O) under acidic catalysis.

Synthetic Protocol:

- Deuterium Exchange:

$$ \text{Androsta-3,5-diene-7,17-dione} + \text{D}2\text{O}/\text{HCl} \rightarrow \text{16,16,17,17-D}4\text{-androsta-3,5-diene-7,17-dione} $$ - Purification: Isolation via reverse-phase HPLC with deuterated methanol as the mobile phase.

Deuterated analogs exhibit distinct molecular ion peaks (e.g., m/z 288 vs. 284 for the non-deuterated compound), facilitating precise detection in biological matrices [3] [4].

Table 2: Applications of Deuterated Androsta-3,5-diene-7,17-dione

| Application Area | Purpose | Detection Method |

|---|---|---|

| Anti-Doping Analysis | Distinguishing endogenous vs. exogenous sources | LC-MS/MS |

| Metabolic Studies | Tracing steroid degradation pathways | High-Resolution Mass Spectrometry |

| Enzyme | Inhibition Type | Ki Value (μM) | Metabolic Reaction | NADPH Dependency | Mechanism |

|---|---|---|---|---|---|

| CYP19A1 (Aromatase) | Competitive/Suicide | 0.058 | Aromatization inhibition | Yes | Heme iron binding |

| CYP2A6 | Competitive | 4.6 | Hydroxylation inhibition | Yes | Active site binding |

| CYP2C19 | Weak | 42.2 | Weak inhibition | Yes | Competitive |

| CYP3A4 | Moderate | 10.0 | Moderate inhibition | Yes | Competitive |

| CYP7B1 | Substrate | N/A | 6,7-Hydroxylation | Yes | Substrate conversion |

| CYP105D7 | Hydroxylation | N/A | 2β,16β-Hydroxylation | Yes | Oxidative metabolism |

The oxidative metabolism pathway demonstrates tissue-specific expression patterns, with CYP19A1 predominantly expressed in adipose tissue, gonads, and brain, while CYP2A6 and CYP2C19 show hepatic localization [8] [9]. These distribution patterns influence the pharmacokinetic profile and tissue-specific effects of androsta-3,5-diene-7,17-dione metabolism. The electron transfer requirements for these reactions involve cytochrome P450 reductase and cytochrome b5 as essential cofactors, with NADPH serving as the primary electron donor [5] [10].

Glutathione Transferase Isomerization Mechanisms

The glutathione transferase-mediated isomerization of androsta-3,5-diene-7,17-dione represents a crucial step in steroid hormone biosynthesis, particularly in the conversion of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione. This reaction is primarily catalyzed by alpha-class glutathione transferases, with GST A3-3 demonstrating the highest catalytic efficiency among mammalian enzymes [11] [12] [13].

Human GST A3-3 exhibits remarkable catalytic efficiency with a kcat/Km value of 5×10⁶ M⁻¹s⁻¹, ranking among the most efficient enzymes known in biological systems [12] [13]. The enzyme demonstrates a kcat value of approximately 200 s⁻¹, which is 200-fold higher than the corresponding activity of 3β-hydroxysteroid dehydrogenase, the enzyme traditionally considered responsible for this isomerization reaction [13] [14]. This efficiency suggests that GST A3-3 has evolved specifically to support steroid hormone biosynthesis in tissues with high steroidogenic activity.

The mechanism of glutathione transferase-mediated isomerization involves a complex five-step process, as elucidated through density functional theory calculations [13]. The reaction begins with the glutathione thiolate acting as a base to deprotonate carbon C4 of the steroid substrate. This is followed by conformational rearrangements of the active site tyrosine residue (Tyr9), which serves alternately as an acid to protonate C6 and as a base to regenerate the glutathione thiolate. The reaction proceeds through a dienolate intermediate, with the glycine residue of glutathione providing additional stabilization through hydrogen bonding to the steroid's O3 atom [13] [14].

Table 2: Glutathione Transferase Isomerization Mechanisms

| GST Isoform | Substrate | Product | kcat (s⁻¹) | Km (μM) | Catalytic Efficiency (M⁻¹s⁻¹) | Glutathione Dependency | Tissue Expression |

|---|---|---|---|---|---|---|---|

| GST A1-1 | Δ5-Androstene-3,17-dione | Δ4-Androstene-3,17-dione | 200.0 | 50.0 | 4.0×10⁶ | High | Liver, Testis |

| GST A2-2 | Δ5-Androstene-3,17-dione | Δ4-Androstene-3,17-dione | Low | High | 4.0×10⁴ | High | Liver |

| GST A3-3 | Δ5-Androstene-3,17-dione | Δ4-Androstene-3,17-dione | 200.0 | 40.0 | 5.0×10⁶ | High | Testis, Adrenal |

| GST A4-4 | Δ5-Androstene-3,17-dione | Δ4-Androstene-3,17-dione | Very Low | Very High | 1.0×10³ | High | Liver |

The structural basis for the exceptional activity of GST A3-3 involves specific amino acid arrangements in the H-site (hydrophobic substrate binding site) that create an optimal binding cavity for steroid substrates [11] [13]. Crystal structure analysis reveals that the substrate binds in an orientation suitable for glutathione-mediated catalysis, with the reactive double bond positioned appropriately relative to the glutathione thiolate. In contrast, GST A2-2 shows significantly lower activity due to altered substrate binding orientation, despite having only four amino acid differences in the active site [11] [15].

The tissue distribution of GST A3-3 correlates strongly with steroidogenic activity, with highest expression observed in testis, ovary, and adrenal gland [12] [16]. This selective expression pattern supports the hypothesis that GST A3-3 has evolved as a specialized enzyme for steroid hormone biosynthesis rather than traditional detoxification functions. The enzyme's activity is regulated by steroidogenic factor 1 (SF-1), which coordinates the expression of multiple steroidogenic enzymes [16].

Glutathione serves as an essential coenzyme in the isomerization reaction, with the thiol group's pKa lowered from 9.2 in solution to 6.7 when bound to GST A3-3 [13]. This dramatic shift in ionization state is facilitated by the α-carboxylate group of the glutamyl residue within glutathione itself, rather than by enzyme-based acid groups [13]. The reaction mechanism demonstrates absolute requirement for the free thiol group, as S-methylglutathione completely inhibits the reaction [15] [13].

Microbial Dihydroxylation Patterns in Steroid Metabolism

Microbial biotransformation of androsta-3,5-diene-7,17-dione and related steroid compounds represents a significant pathway for generating hydroxylated derivatives with enhanced biological activity. Fungal species demonstrate particularly high efficiency in catalyzing regioselective and stereoselective dihydroxylation reactions, often achieving conversion rates exceeding 65% under optimized conditions [7] [17] [18].

Fusarium lini exhibits exceptional capability for 11β,14α-dihydroxylation of steroid substrates, producing metabolites with altered pharmacological properties [7]. The biotransformation process involves cytochrome P450-like enzymes that catalyze sequential hydroxylation reactions at specific carbon positions. The 11β,14α-dihydroxylation pattern is particularly significant as it occurs in regions of the steroid molecule that are difficult to access through conventional chemical synthesis [7] [19].

Beauveria bassiana demonstrates highly selective 11α-hydroxylation activity, achieving conversion rates of up to 75% with exceptional stereoselectivity [17]. This entomopathogenic fungus produces 11α-hydroxy derivatives through a cascade of enzymatic reactions involving initial hydrolysis of acetyl groups followed by regioselective hydroxylation. The strain also exhibits Baeyer-Villiger oxidation capability, leading to D-ring lactone formation in certain steroid substrates [17].

Table 3: Microbial Dihydroxylation Patterns in Steroid Metabolism

| Microorganism | Dihydroxylation Pattern | Conversion Rate (%) | Major Products | Reaction Conditions | Selectivity |

|---|---|---|---|---|---|

| Fusarium lini | 11β,14α-Dihydroxylation | 65 | 11β,14α-Dihydroxy derivative | Aerobic, 28°C | High |

| Beauveria bassiana | 11α-Hydroxylation | 75 | 11α-Hydroxy derivative | Aerobic, 25°C | Very High |

| Isaria farinosa | 11α,19-Dihydroxylation | 80 | 11α,19-Dihydroxy derivative | Aerobic, 27°C | High |

| Penicillium commune | D-ring oxidation | 60 | D-ring lactone | Aerobic, 25°C | Moderate |

| Mucor hiemalis | 14α-Hydroxylation | 70 | 14α-Hydroxy derivative | Aerobic, 28°C | High |

| Aspergillus niger | 6β,7α-Dihydroxylation | 55 | 6β,7α-Dihydroxy derivative | Aerobic, 30°C | Moderate |

Isaria farinosa represents one of the most versatile microbial biocatalysts, capable of performing multiple hydroxylation reactions including 11α,19-dihydroxylation with conversion rates reaching 80% [17]. The organism produces three distinct 11α-hydroxy derivatives through consecutive reactions of hydrolysis, hydroxylation, and oxidation. The 11α,19-dihydroxylation pattern is particularly valuable as it generates metabolites with potential therapeutic applications in hormone-related disorders [17].

The microbial dihydroxylation process involves complex enzymatic machinery including cytochrome P450 monooxygenases, steroid hydroxylases, and various oxidoreductases [7] [20]. These enzymes demonstrate remarkable substrate promiscuity while maintaining high regioselectivity and stereoselectivity. The reaction conditions typically require aerobic environments with optimal temperatures ranging from 25°C to 30°C, depending on the specific microorganism [17] [18].

Penicillium commune and Penicillium chrysogenum exhibit specialized capacity for Baeyer-Villiger oxidation of the D-ring, producing lactone derivatives that represent novel structural modifications not easily achieved through chemical synthesis [17]. This oxidation pattern involves the insertion of an oxygen atom adjacent to the carbonyl group, followed by rearrangement to form the lactone ring structure [17].

The biotransformation efficiency is influenced by several factors including substrate concentration, incubation time, pH, and presence of cofactors [19] [20]. Optimization of these parameters can significantly enhance conversion rates and product selectivity. The use of immobilized cell systems and two-phase bioreactor configurations has further improved the practical applicability of microbial steroid transformations [19] [20].

Cortisol Modulation and Androgen Precursor Relationships

The relationship between cortisol modulation and androgen precursor metabolism represents a complex regulatory network that governs steroid hormone homeostasis. Androsta-3,5-diene-7,17-dione occupies a unique position in this network as both a metabolite of androgen precursors and a modulator of cortisol biosynthesis pathways [21] [22] [23].

The hypothalamic-pituitary-adrenal axis serves as the primary regulatory mechanism controlling both cortisol and androgen precursor production. Corticotropin-releasing hormone stimulates adrenocorticotropic hormone release, which in turn stimulates adrenal steroidogenesis through activation of CYP11A1 (cholesterol side-chain cleavage enzyme) [21] [22]. This initial step converts cholesterol to pregnenolone, the common precursor for both glucocorticoid and androgen biosynthesis pathways [21] [23].

CYP17A1 represents a critical branch point in steroid biosynthesis, catalyzing both 17α-hydroxylase and 17,20-lyase activities [21] [22]. The 17α-hydroxylase activity converts pregnenolone to 17α-hydroxypregnenolone, directing steroid flux toward cortisol biosynthesis. The 17,20-lyase activity, enhanced by cytochrome b5, converts 17α-hydroxypregnenolone to dehydroepiandrosterone, initiating androgen precursor formation [21] [22]. The relative activities of these two functions determine the balance between glucocorticoid and androgen precursor production.

Table 4: Cortisol Modulation and Androgen Precursor Relationships

| Pathway Component | Cortisol Relationship | Androgen Precursor Role | Regulation Factor | Feedback Mechanism | Clinical Significance |

|---|---|---|---|---|---|

| CYP11A1 (Side-chain cleavage) | Cholesterol → Pregnenolone | Initial steroid formation | ACTH stimulation | Positive | Essential for all steroids |

| CYP17A1 (17α-Hydroxylase) | 17α-Hydroxypregnenolone formation | Androgen pathway branch | ACTH stimulation | Positive | Androgen/Cortisol balance |

| CYP17A1 (17,20-Lyase) | DHEA formation | Direct androgen precursor | Cytochrome b5 dependent | Independent | Adrenarche timing |

| HSD3B2 (3β-HSD) | Progesterone formation | Pathway regulation | Cortisol inhibition | Negative | Steroid flux control |

| CYP21A2 (21-Hydroxylase) | 11-Deoxycortisol formation | Glucocorticoid pathway | ACTH dependent | Positive | Cortisol deficiency |

| CYP11B1 (11β-Hydroxylase) | Cortisol formation | Final cortisol step | ACTH dependent | Negative feedback to ACTH | Glucocorticoid activity |

The regulation of HSD3B2 (3β-hydroxysteroid dehydrogenase) represents a crucial control point in steroid hormone biosynthesis. Cortisol inhibits HSD3B2 activity at concentrations above 50 μM, promoting the accumulation of Δ5-steroids including dehydroepiandrosterone and its sulfate conjugate [22]. This inhibition creates a feedback mechanism that enhances androgen precursor production when cortisol levels are elevated [22].

The zona reticularis of the adrenal cortex demonstrates unique characteristics in cortisol-androgen precursor relationships. This zone expresses low levels of HSD3B2 but high levels of cytochrome b5, favoring the 17,20-lyase activity of CYP17A1 and promoting androgen precursor formation over cortisol biosynthesis [21] [22]. The zona reticularis also expresses CYP11B1, which can hydroxylate androstenedione to form 11β-hydroxyandrostenedione, representing the 11-oxygenated androgen pathway [21].

Adrenarche, the developmental increase in adrenal androgen production, occurs independently of cortisol levels and ACTH stimulation, suggesting additional regulatory mechanisms [22]. The increase in dehydroepiandrosterone sulfate levels during adrenarche correlates with changes in steroidogenic enzyme expression patterns, particularly increased cytochrome b5 and decreased HSD3B2 activity [22].

The interaction between cortisol and androgen receptor signaling demonstrates reciprocal regulation. Androgen receptors in corticotropin-releasing hormone neurons enhance hypothalamic-pituitary-adrenal axis activation, leading to increased cortisol production in response to stress [24]. Conversely, cortisol can modulate androgen receptor sensitivity and expression in target tissues [24] [25].

Clinical implications of cortisol-androgen precursor relationships include disorders of steroid biosynthesis such as congenital adrenal hyperplasia, where enzyme deficiencies lead to altered ratios of cortisol to androgen precursors [21] [22]. Understanding these relationships is essential for developing therapeutic interventions that can selectively modulate specific steroid pathways while maintaining hormonal balance [21] [22].